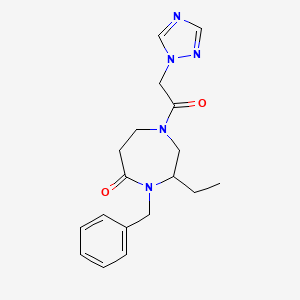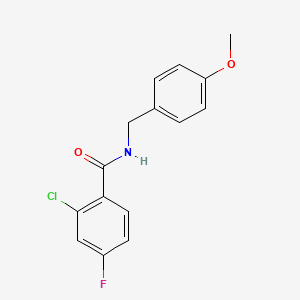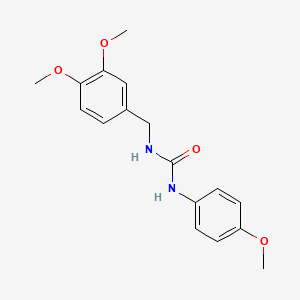![molecular formula C19H19N3O3 B5463766 2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5463766.png)
2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood. However, it is believed to exert its effects through the inhibition of various cellular processes, including DNA synthesis and protein synthesis. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been shown to modulate the levels of various cytokines and growth factors, which play important roles in cancer growth and metastasis. It has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer research. However, one limitation is that the compound may have off-target effects and may not be specific to cancer cells, which could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on 2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to determine its safety and efficacy in vivo and to develop more specific derivatives with improved properties.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications, particularly in cancer research, neuroprotection, and antimicrobial activity. While there are still limitations and challenges to overcome, further research on this compound could lead to significant advancements in various fields.
Métodos De Síntesis
The synthesis of 2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(3-methylphenoxy)ethylamine in the presence of a coupling agent. The resulting product is then subjected to acetylation to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast and lung cancers. In neuroprotection, it has been shown to protect against neuronal damage caused by oxidative stress. In antimicrobial activity, it has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-5-3-7-15(9-13)19-21-18(25-22-19)11-20-17(23)12-24-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTVJXKNIGHGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)COC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(3-phenyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5463704.png)

![2-({4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5463710.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B5463715.png)
![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)morpholine dihydrochloride](/img/structure/B5463723.png)

![4-(5-{[3-(3-methylbutanoyl)piperidin-1-yl]carbonyl}pyridin-2-yl)benzamide](/img/structure/B5463744.png)


![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5463749.png)
![(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5463756.png)
![ethyl 5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5463772.png)
